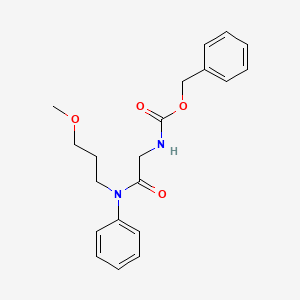

3-Methoxypropyldl-N-cbz-phenylglycinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H24N2O4 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

benzyl N-[2-[N-(3-methoxypropyl)anilino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C20H24N2O4/c1-25-14-8-13-22(18-11-6-3-7-12-18)19(23)15-21-20(24)26-16-17-9-4-2-5-10-17/h2-7,9-12H,8,13-16H2,1H3,(H,21,24) |

InChI Key |

QUWCICSSCSUQCS-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN(C1=CC=CC=C1)C(=O)CNC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxypropyldl N Cbz Phenylglycinamide and Analogues

Strategies for the Phenylglycine Backbone Synthesis

The phenylglycine scaffold is a crucial component of numerous pharmaceuticals. frontiersin.org Its synthesis can be approached through various methods, with a significant focus on controlling stereochemistry.

Stereoselective Approaches to Phenylglycine Derivatives

Achieving high enantiomeric purity in phenylglycine derivatives is often a critical aspect of their synthesis. One prominent method is the Strecker reaction, which involves the three-component reaction of an aldehyde, amine, and cyanide. nih.govwikipedia.org The coupling of the Strecker reaction with an enantioselective hydrolysis or hydration step allows for the conversion of an aldehyde to a chiral amino acid. frontiersin.org This can be achieved through a dynamic kinetic resolution process, where an equilibrium is maintained between the reactants and the aminonitrile product, allowing for the selective conversion of one enantiomer by a catalyst. frontiersin.org

Other chemical methods for synthesizing non-proteinogenic amino acids like phenylglycine include the Bucherer-Bergs reaction, which utilizes ketones or aldehydes with cyanide and ammonium (B1175870) carbonate to form hydantoin (B18101) precursors that can be subsequently converted to the desired amino acid. frontiersin.org Additionally, multicomponent coupling reactions like the Petasis reaction, which involves a boronic acid, an amine, and a carbonyl derivative, provide an efficient route to highly functionalized amines with good stereocontrol. researchgate.net

Enzyme-Catalyzed Synthesis of Phenylglycine Scaffolds

Biocatalysis offers a green and highly selective alternative for the synthesis of phenylglycine scaffolds. rsc.orgprereview.org Enzymes can operate under mild conditions and exhibit high enantioselectivity. numberanalytics.com A chemoenzymatic approach combines a chemical reaction with an enzymatic conversion. For instance, the Strecker synthesis can be used to produce racemic phenylglycinonitrile, which is then enantioselectively converted to phenylglycine or phenylglycinamide by a nitrilase enzyme. uni-stuttgart.de

Researchers have developed multi-enzyme cascades for the efficient production of L-phenylglycine from bio-based L-phenylalanine. nih.gov These cascades can involve several enzymes, such as L-amino acid deaminase, hydroxymandelate synthase, and (S)-mandelate dehydrogenase, to achieve high conversion rates. nih.govnih.gov Another enzymatic strategy starts from mandelic acid, which is oxidized to phenylglyoxylate (B1224774) and then converted to (S)-phenylglycine through an enantioselective reductive amination. frontiersin.orgfrontiersin.org Furthermore, engineered cofactor self-sufficient systems in microbial hosts like Escherichia coli have been developed to enhance the production of L-phenylglycine. nih.govnih.gov

| Enzyme/System | Starting Material | Key Transformation | Reference |

|---|---|---|---|

| Nitrilase | rac-Phenylglycinonitrile | Enantioselective hydrolysis to (R)- or (S)-phenylglycine | uni-stuttgart.de |

| Multi-enzyme cascade (LAAD, HmaS, SMDH, etc.) | L-Phenylalanine | Conversion to L-phenylglycine | nih.gov |

| Mandelate racemase, (S)-mandelate dehydrogenase, D-PheGly aminotransferase | α-Hydroxy acids | Conversion to D-phenylglycine derivatives | researchgate.net |

| Engineered E. coli with cofactor self-sufficiency | L-Phenylalanine | Enhanced L-phenylglycine production | nih.govnih.gov |

Amide Bond Formation Mechanisms and Techniques

The formation of the amide bond between the N-Cbz-protected phenylglycine and 3-methoxypropylamine (B165612) is the final key step in the synthesis of the target molecule. This transformation is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry. luxembourg-bio.comhepatochem.comrsc.org

Conventional Coupling Reagents and Methodologies for Amide Synthesis

The direct condensation of a carboxylic acid and an amine to form an amide is often inefficient and requires activation of the carboxylic acid. rsc.org This is typically achieved using coupling reagents. numberanalytics.comhepatochem.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used for this purpose. luxembourg-bio.comhepatochem.comrsc.org The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a reactive O-acylisourea intermediate. luxembourg-bio.comyoutube.com This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. luxembourg-bio.comyoutube.com To improve reaction efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.com

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which react with the carboxylic acid to form highly reactive activated esters. luxembourg-bio.com

| Reagent Class | Example(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Formation of an O-acylisourea intermediate | luxembourg-bio.comhepatochem.comrsc.org |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Formation of an activated phosphonium ester | luxembourg-bio.com |

| Aminium/Uronium Salts | HATU, HBTU, TBTU | Formation of an activated aminium/uronium ester | luxembourg-bio.comucl.ac.uk |

Novel Catalytic Systems for Amide Formation (e.g., Organocatalysis, Metal-Free Approaches)

In the pursuit of more sustainable and efficient synthetic methods, novel catalytic systems for amide bond formation have emerged. ucl.ac.ukcore.ac.uk These approaches aim to avoid the use of stoichiometric activating reagents, which generate significant waste. ucl.ac.ukdur.ac.uk Boronic acids and their derivatives have been identified as effective catalysts for the direct amidation of carboxylic acids and amines. ucl.ac.ukdur.ac.uk These reactions typically proceed via a dehydrative condensation mechanism. dur.ac.uk

Visible-light-mediated photoredox catalysis represents another modern strategy for amide synthesis. nih.gov This method allows for the formation of amides under mild conditions from a variety of starting materials, including halides and alcohols. nih.gov Metal-free approaches, such as the use of borane-trimethylamine for the formylation of amines with carbon dioxide, also contribute to the expanding toolkit for amide synthesis. organic-chemistry.org

Chemo- and Regioselectivity in Amide Formation Reactions

Chemoselectivity is a critical consideration when synthesizing complex molecules with multiple functional groups. uclan.ac.uk In the context of amide formation, this refers to the selective reaction of a carboxylic acid with an amine in the presence of other potentially reactive groups, such as alcohols. rsc.org The choice of coupling reagent and reaction conditions can significantly influence the chemoselectivity of the reaction. rsc.org For instance, certain enzyme systems, like carboxylic acid reductase (CAR-A), have shown high selectivity for amide bond formation over ester formation when reacting amino alcohols with fatty acids. rsc.org

Regioselectivity, the preference for reaction at one site over another, is also crucial. For example, in Michael addition reactions involving asymmetric divinylic compounds, the incoming nucleophilic amine will preferentially attack the more reactive acrylic unit. scispace.com In the synthesis of 3-Methoxypropyldl-N-cbz-phenylglycinamide, the regioselectivity is straightforward as the reaction occurs between a single carboxylic acid and a primary amine. However, in more complex analogues with multiple potential acylation sites, the principles of regioselectivity would be paramount. Recent developments in electrochemical methods using gold electrocatalysts have also demonstrated high chemoselectivity for amide formation from aldehydes and amines via the oxidation of hemiaminals. acs.org

Incorporation of the 3-Methoxypropyl Amine Moiety

3-Methoxypropylamine is a key intermediate, and its synthesis is well-documented, typically starting from either 3-methoxypropionitrile (B90507) or 3-methoxypropanol.

One common industrial method involves the catalytic hydrogenation of 3-methoxypropionitrile. This process uses a catalyst, often a modified nickel catalyst, in the presence of hydrogen gas and a solvent like ethanol. The reaction is typically carried out in an autoclave under pressure. This method is noted for its high conversion rates and good product selectivity. patsnap.com

An alternative route starts with 3-methoxypropanol. In this process, the alcohol is mixed with ammonia (B1221849) and hydrogen and passed through a fixed-bed reactor containing a catalyst, such as Cu-Co/Al₂O₃-diatomite. google.comgoogle.com The reaction is performed in the vapor phase, and the product, 3-methoxypropylamine, is obtained after condensation and separation. google.comgoogle.com This continuous flow process is advantageous for large-scale production due to its efficiency and the ability to recycle materials. google.com

Another laboratory-scale synthesis involves the conversion of 3-amino-1-propanol to 3-methoxypropylamine, though direct starting from more readily available precursors like 3-methoxypropionitrile is often more direct. chemicalbook.com

Table 1: Comparison of Synthetic Routes to 3-Methoxypropylamine

| Starting Material | Key Reagents & Conditions | Advantages |

|---|---|---|

| 3-Methoxypropionitrile | H₂, Modified Nickel Catalyst, Ethanol, Pressure | High conversion rate, good selectivity. patsnap.com |

The formation of the amide bond between N-Cbz-phenylglycine and 3-methoxypropylamine is a crucial step. This transformation falls under the broader category of N-alkylated amide synthesis. The most direct and common approach is the coupling of a carboxylic acid (N-Cbz-phenylglycine) with an amine (3-methoxypropylamine) using a coupling agent. These agents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Alternatively, strategies for the N-alkylation of a pre-existing primary amide (phenylglycinamide) with a 3-methoxypropyl halide could be considered. However, this often requires harsh basic conditions. escholarship.org A more attractive and modern approach is the direct N-alkylation of amides with alcohols, which is considered a greener method as water is the only byproduct. researchgate.netrsc.org This "borrowing hydrogen" strategy involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amide, followed by reduction. nih.govresearchgate.net

For the synthesis of the target compound, the most straightforward method involves activating the carboxylic acid of N-Cbz-DL-phenylglycine.

Table 2: Selected Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxylic acid to form an O-acylisourea intermediate. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Forms an active ester or acylphosphonium species. |

Introduction and Selective Removal of the N-Cbz Protecting Group

The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. ijacskros.com Its stability under various conditions and its selective removal make it ideal for multistep syntheses.

The Cbz group is typically installed by reacting the amine, in this case, DL-phenylglycine, with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. youtube.comnumberanalytics.com The base is required to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of benzyl chloroformate. numberanalytics.comtotal-synthesis.com

Commonly used conditions include the Schotten-Baumann reaction, which employs an aqueous base like sodium carbonate. total-synthesis.com Alternatively, organic bases such as triethylamine (B128534) or pyridine (B92270) can be used in organic solvents. numberanalytics.comnumberanalytics.com For substrates sensitive to strong bases, milder conditions or alternative reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be employed. numberanalytics.com Recent developments have focused on more environmentally benign methods, such as performing the Cbz protection in water, which can offer high chemoselectivity and good yields without the need for organic solvents. ijacskros.com

Table 3: Reagents and Conditions for N-Cbz Protection

| Reagent | Base / Catalyst | Solvent | Key Features |

|---|---|---|---|

| Benzyl Chloroformate (Cbz-Cl) | Na₂CO₃ or NaOH | Water / Organic Solvent | Standard Schotten-Baumann conditions. total-synthesis.com |

| Benzyl Chloroformate (Cbz-Cl) | Triethylamine (Et₃N), Pyridine | Dichloromethane (B109758) (DCM), THF | Common in standard organic synthesis. numberanalytics.comnumberanalytics.com |

| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Mild base or neutral | Aprotic solvents | Used for sensitive substrates, avoids strong acid byproduct. numberanalytics.com |

A key advantage of the Cbz group is its susceptibility to removal under specific, mild conditions that often leave other functional groups intact. The most common method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.com This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via cleavage of the benzylic C-O bond, releasing the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com Transfer hydrogenation, using a hydrogen donor like ammonium formate (B1220265) or cyclohexene (B86901) instead of H₂ gas, is also a widely used and often more convenient alternative. total-synthesis.com

While hydrogenolysis is highly effective, it is not compatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing moieties. In such cases, alternative deprotection strategies are necessary. These can include cleavage with strong acids like HBr in acetic acid, or using Lewis acids such as trimethylsilyl (B98337) iodide (TMSI). researchgate.net Other methods involve nucleophilic attack, for example using 2-mercaptoethanol, which can be advantageous for substrates with functionalities sensitive to standard hydrogenolysis or strong acids. researchgate.netorganic-chemistry.org

Table 4: Cbz Deprotection Methodologies

| Method | Reagents | Conditions | Selectivity & Compatibility |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol (B129727) or Ethanol, RT | Highly efficient and clean; incompatible with reducible groups (alkenes, alkynes). total-synthesis.com |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol, Reflux | Avoids use of H₂ gas; similar compatibility limitations to hydrogenolysis. total-synthesis.com |

| Acidolysis | HBr in Acetic Acid | Room Temperature | Strong acidic conditions; may not be suitable for acid-labile groups. |

| Lewis Acid Cleavage | Trimethylsilyl Iodide (TMSI) | Acetonitrile, RT | Effective alternative; can be chemoselective. researchgate.net |

Total Synthesis Approaches for this compound and Related Analogues

The total synthesis of this compound can be logically designed by combining the methodologies discussed in the previous sections. A retrosynthetic analysis would disconnect the molecule at the amide bond, leading to two key precursors: N-Cbz-DL-phenylglycine and 3-methoxypropylamine.

The forward synthesis would therefore proceed as follows:

Preparation of N-Cbz-DL-phenylglycine: DL-phenylglycine is treated with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base, such as sodium carbonate in an aqueous medium, to yield the Cbz-protected amino acid.

Preparation of 3-methoxypropylamine: This amine can be synthesized via the catalytic hydrogenation of 3-methoxypropionitrile or from 3-methoxypropanol as previously described. patsnap.comgoogle.comgoogle.com

Amide Coupling: N-Cbz-DL-phenylglycine and 3-methoxypropylamine are coupled using a standard peptide coupling reagent. For instance, carbonyldiimidazole (CDI) can be used to activate the carboxylic acid, which then reacts with the amine to form the target amide, this compound. nih.gov The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

This modular approach also allows for the synthesis of a wide range of related analogues. By substituting DL-phenylglycine with other natural or unnatural amino acids, a variety of N-Cbz-amino amides can be generated. Similarly, by replacing 3-methoxypropylamine with other primary or secondary amines, the N-alkyl substituent on the amide can be systematically varied. This flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery and development, as seen in the synthesis of various N-Cbz-amino glutarimide (B196013) derivatives and other phenylglycinamide analogues. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Methoxypropylamine |

| 3-Methoxypropionitrile |

| 3-Methoxypropanol |

| DL-Phenylglycine |

| N-Cbz-DL-phenylglycine |

| Benzyl chloroformate (Cbz-Cl) |

| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) |

| Carbonyldiimidazole (CDI) |

| Triethylamine |

| Pyridine |

| Toluene |

| Trimethylsilyl iodide (TMSI) |

Stereochemical Considerations in the Synthesis and Analysis of 3 Methoxypropyldl N Cbz Phenylglycinamide

Enantioselective Synthetic Pathways to Phenylglycine Scaffolds

The production of enantiomerically pure phenylglycine and its derivatives is a foundational step for synthesizing chiral targets like the specific enantiomers of 3-Methoxypropyldl-N-cbz-phenylglycinamide. Enantioselective synthesis aims to create a single enantiomer directly, bypassing the need for resolving a racemic mixture.

Several strategies have been developed for this purpose:

Chiral Auxiliaries: One common approach involves the use of chiral auxiliaries. For instance, phenylglycinol-derived oxazolopiperidone lactams can serve as starting materials for the enantioselective synthesis of various complex molecules. nih.govsigmaaldrich.com The inherent chirality of the phenylglycinol guides subsequent reactions to produce a desired stereoisomer. Another method is the telescoped Strecker reaction, which can utilize (S)-2-amino-2-phenylethanol as a chiral auxiliary to produce (R)-2-cubylglycine, an analog of phenylglycine. rsc.org

Enzymatic Synthesis: Biocatalysis offers a highly specific route to enantiopure phenylglycine. Enzymes can act on achiral precursors to produce a chiral product with high enantiomeric excess. For example, nitrilases can be used in a dynamic kinetic resolution process to synthesize D-phenylglycine from benzaldehyde. frontiersin.orgfrontiersin.org Similarly, recombinant E. coli strains expressing specific enzyme cascades can produce (S)-phenylglycine from mandelic acid precursors. frontiersin.org This chemoenzymatic approach couples chemical synthesis (like the Strecker synthesis) with an enzymatic resolution step. frontiersin.org

Catalytic Asymmetric Synthesis: The Petasis boron–Mannich reaction is a powerful method for creating highly functionalized amines with multiple stereogenic centers. This reaction can be rendered enantioselective through the use of chiral catalysts, providing access to structurally complex amino acid derivatives. researchgate.net

| Method | Description | Key Features |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Effective for a wide range of transformations; auxiliary must be removed later. |

| Enzymatic Synthesis | Enzymes are used as catalysts to perform stereoselective transformations. | High enantioselectivity (often >99% ee); operates under mild conditions. |

| Catalytic Asymmetric | A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer. | High efficiency and atom economy; catalyst development can be complex. |

Diastereoselective Reactions Involving Phenylglycine Derivatives

Once an enantiopure phenylglycine scaffold is obtained, it can be used to influence the stereochemistry of subsequent reactions. This is known as a diastereoselective reaction, where the existing chiral center directs the formation of a new stereocenter, resulting in the preferential formation of one diastereomer over others.

Enantiopure phenylglycinamide has been effectively used as a chiral auxiliary in various organic syntheses. filinchuk.com For example, in the Mannich reaction of glycine (B1666218) derivatives with imines, the choice of catalyst and ligands can allow for the tuning of diastereoselectivity, leading to either syn- or anti-α,β-diamino acid derivatives with high diastereomeric and enantiomeric excesses. nih.gov

The stereochemical outcome of these reactions is governed by the steric and electronic properties of the phenylglycine derivative, which creates a chiral environment that favors one reaction pathway or transition state over another. This principle is crucial for building complex molecules with multiple, well-defined stereocenters. For instance, substituted allylic organozinc reagents, which can be configurationally stable, exhibit excellent diastereoselectivity in their reactions. rsc.org Similarly, iron dipyrrinato complexes have been shown to catalyze the diastereoselective synthesis of 2,5-disubstituted pyrrolidines from aliphatic azides. nih.gov

Chiral Resolution Techniques for Racemic Phenylglycinamides

When a racemic mixture of a compound like this compound is synthesized, it must be separated into its constituent enantiomers. This process is known as chiral resolution. wikipedia.org Several techniques are available for this purpose.

One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts. wikipedia.orgpharmtech.comwikipedia.org This technique involves reacting the racemic mixture (e.g., a racemic amine or carboxylic acid) with a single enantiomer of a chiral resolving agent. libretexts.org

The process for a phenylglycinamide derivative would typically involve:

Reaction: The racemic phenylglycinamide is reacted with an enantiopure chiral acid, such as (+)-tartaric acid or (+)-camphorsulfonic acid. libretexts.orgkesselssa.com This creates a pair of diastereomeric salts.

Differentiation: Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities. acs.org

Crystallization: By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution because it is less soluble. numberanalytics.com

Separation and Liberation: The crystallized salt is separated by filtration. The chiral resolving agent is then removed (typically by an acid-base extraction), yielding the desired enantiomerically pure phenylglycinamide. wikipedia.org

While effective, this method can be challenging, as the formation of suitable crystalline salts is not always predictable, and it can sometimes result in complex mixtures. filinchuk.comacs.org

| Resolving Agent Class | Example | Application |

| Chiral Carboxylic Acids | (+)-Tartaric Acid | Resolution of racemic bases (amines) |

| Chiral Sulfonic Acids | (+)-Camphorsulfonic Acid | Resolution of racemic bases (amines) kesselssa.com |

| Chiral Amines | Brucine, (-)-2-Aminobutanol | Resolution of racemic acids libretexts.orgkesselssa.com |

Enzymatic resolution takes advantage of the high stereoselectivity of enzymes. numberanalytics.com An enzyme will selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer untouched. scispace.com This kinetic resolution approach is widely used for phenylglycine derivatives.

Common enzymatic strategies include:

Hydrolysis of Amides: An amidohydrolase, such as acylase I, can enantiospecifically hydrolyze the L-N-acetyl derivative of phenylglycine, leaving the D-N-acetylphenylglycine unreacted. researchgate.net The resulting L-phenylglycine and the unreacted D-N-acetylphenylglycine can then be easily separated.

Hydrolysis of Esters: Enzymes like α-chymotrypsin can be used for the enantioselective hydrolysis of N-acyl-DL-phenylglycine esters. The enzyme selectively hydrolyzes the L-enantiomer, allowing for the separation of the resulting L-acid from the unreacted D-ester. google.com

Nitrilase Activity: Nitrilases can convert α-aminonitriles (precursors in the Strecker synthesis) into the corresponding α-amino acids. By using an (R)-specific nitrilase, (R)-phenylglycinonitrile can be selectively hydrolyzed to (R)-phenylglycine, while the (S)-enantiomer remains. frontiersin.org

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful analytical and preparative tools for separating enantiomers. nih.govunife.it This method relies on a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule.

As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the CSP. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to move more slowly through the column than the other enantiomer. This difference in retention time allows for their separation. unife.it

Common types of CSPs used for separating amino acid derivatives include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) are widely used and are effective for a broad range of compounds.

Protein-based CSPs: Proteins like cellobiohydrolase (CBH) are immobilized on a support and are particularly useful for separating basic drugs. unife.it

Ligand-Exchange Chromatography: This technique involves a CSP coated with a chiral ligand (e.g., an amino acid derivative) and a metal ion, often copper(II). The enantiomers of the analyte form mixed-metal chelate complexes with differing stabilities, leading to separation. researchgate.net

| Chromatography Type | Chiral Stationary Phase (CSP) | Separation Principle |

| Normal/Reversed-Phase | Polysaccharide (Cellulose/Amylose) | Differential hydrogen bonding, dipole-dipole, and steric interactions. |

| Reversed-Phase | Protein (e.g., Cellobiohydrolase) | Enantioselective binding to protein active sites. unife.it |

| Ligand-Exchange | Chiral ligand + Cu(II) ions | Formation of transient, diastereomeric metal complexes with different stabilities. researchgate.net |

Mechanistic and Computational Studies on N Cbz Phenylglycinamide Derivatives

Reaction Mechanism Elucidation for Amide Bond Formation with Cbz-Protected Intermediates

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the construction of peptides and pharmaceuticals. When dealing with Cbz-protected amino acids like N-Cbz-phenylglycine, the reaction involves the coupling of the protected amino acid with an amine. The general mechanism proceeds via nucleophilic acyl substitution, where the amine attacks the activated carbonyl group of the amino acid derivative. This process typically involves the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and eliminate a leaving group.

Several strategies have been developed to facilitate this transformation for Cbz-protected intermediates, ranging from catalyst-free approaches to reactions mediated by a diverse array of catalysts and reagents. researchgate.netresearchgate.net The choice of method often depends on the specific substrates, desired reaction conditions, and tolerance of other functional groups within the molecule.

Catalysts and reagents are pivotal in directing the reaction pathway for amide bond formation, enhancing reaction rates, and improving yields. For N-Cbz-phenylglycinamide derivatives, various systems have been employed.

Base-Mediated Pathways: Strong, non-nucleophilic bases like Lithium bis(trimethylsilyl)amide (LiHMDS) can be used to activate N-Cbz amides for further reactions, such as C-C bond formation. researchgate.net In transamidation reactions, where one amine displaces another from an amide, organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have proven effective at room temperature, demonstrating the reactivity of N-Cbz amides is comparable to other activated amides (e.g., N-Boc or N-Ts amides). researchgate.net

Activating Agents: A common strategy involves the in-situ activation of the carboxylic acid group of the N-Cbz-amino acid. For instance, reacting N-Cbz-protected amino acids with methanesulfonyl chloride and a tertiary amine like N-methylimidazole generates a highly reactive mixed anhydride (B1165640) intermediate. organic-chemistry.org This intermediate is then readily attacked by the incoming amine nucleophile to form the desired arylamide with high yields and without significant racemization. organic-chemistry.org

Metal Catalysis: Transition metals offer powerful catalytic cycles for amide formation. Rhodium(I) catalysts have been successfully used for the direct amidation of N-Cbz-protected amines by coupling them with arylboroxines. organic-chemistry.org This method is advantageous as it tolerates various functional groups and avoids harsh conditions. organic-chemistry.org Similarly, nickel-catalyzed methods have been developed for the transamidation of secondary amides, showcasing the utility of non-precious metals in activating the otherwise stable amide N-C bond. researchgate.net

Catalyst-Free Conditions: Interestingly, the amidation of inactive esters of N-Cbz protected amino acids can proceed efficiently without any catalyst or solvent under mild heating. researchgate.net This approach is environmentally friendly and cost-effective, relying on the inherent reactivity of the substrates when an excess of the amine is used. researchgate.net

| Catalyst/Reagent Class | Specific Example | Role in Reaction | Typical Reaction |

|---|---|---|---|

| Organic Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Promotes nucleophilic attack in transamidation | Transamidation of N-Cbz amides |

| Strong Base | LiHMDS (Lithium bis(trimethylsilyl)amide) | Activates N-Cbz amide for C-C coupling | Acylation of esters/ketones |

| Activating Agent | Methanesulfonyl Chloride / N-Methylimidazole | Forms a reactive mixed anhydride intermediate | Amidation of N-Cbz amino acids |

| Metal Catalyst | Rhodium(I) complexes | Catalyzes coupling of carbamates and boroxines | Direct amidation of N-Cbz amines |

| Coupling Partner | Arylboroxines | Provides the acyl group in Rh-catalyzed coupling | Direct amidation of N-Cbz amines |

| None | Heat | Drives reaction between inactive esters and amines | Catalyst-free amidation |

The key step in most uncatalyzed and base-catalyzed amidation reactions is the formation of a tetrahedral intermediate. This intermediate is the transition state or a species very close in energy to the transition state for the nucleophilic addition step. Following the nucleophilic attack of the amine on the carbonyl carbon of the Cbz-protected phenylglycine derivative, a transient species is formed where the carbonyl carbon is sp³-hybridized and bonded to the original carbonyl oxygen, the alpha-carbon, the nitrogen of the Cbz-group, and the nitrogen of the incoming amine.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular structure, reactivity, and electronic characteristics of molecules. biointerfaceresearch.com For N-Cbz-phenylglycinamide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide deep insights into their behavior at a molecular level. niscpr.res.in These calculations are instrumental in predicting geometric parameters (bond lengths, bond angles), vibrational frequencies (IR and Raman spectra), and various electronic properties. niscpr.res.inresearchgate.net

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for predicting a molecule's reactivity and stability. wu.ac.th A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. researchgate.net For a typical N-Cbz-phenylglycinamide derivative, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl rings and the amide/carbamate (B1207046) oxygen atoms. The LUMO is generally distributed over the carbonyl groups and the aromatic rings, which act as electron-accepting regions. DFT calculations can precisely map the distribution and energies of these orbitals, helping to predict the sites most susceptible to electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of N-Cbz-phenylglycinamide derivatives. These include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. biointerfaceresearch.com

In addition to these global descriptors, Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization and intramolecular interactions. dergipark.org.tr NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule. For N-Cbz-phenylglycinamide, this can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (π*) of the adjacent carbonyl groups. These interactions are fundamental to the resonance stability of the amide and carbamate bonds, influencing their geometry and reactivity. dergipark.org.tr

| Computational Method/Theory | Key Information Provided | Relevance to Reactivity and Properties |

|---|---|---|

| DFT (e.g., B3LYP) | Optimized molecular geometry, vibrational frequencies, electronic energies. | Provides the fundamental structural and energetic data for the molecule. |

| HOMO-LUMO Analysis | Energies and distribution of frontier molecular orbitals, energy gap (ΔE). | Predicts chemical reactivity, stability, and sites of electrophilic/nucleophilic attack. |

| Reactivity Descriptors (η, ω) | Quantitative measures of chemical hardness and electrophilicity. | Allows for comparison of reactivity between different molecular systems. |

| NBO Analysis | Charge delocalization, hyperconjugative interactions, donor-acceptor stabilization energies. | Explains the stability of amide/carbamate bonds and intramolecular charge transfer. |

| Potential Energy Surface (PES) Scan | Energy profile as a function of dihedral angle rotation, identification of stable conformers. | Reveals conformational flexibility and the most stable 3D shapes of the molecule. |

N-Cbz-phenylglycinamide derivatives possess significant conformational flexibility due to several rotatable single bonds, particularly the C-N bonds of the amide and carbamate groups and the bonds connected to the phenylglycine alpha-carbon. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

By systematically rotating specific dihedral angles and calculating the corresponding energy, a Potential Energy Surface (PES) can be constructed. researchgate.net The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. This analysis is crucial as the biological activity and chemical reactivity of a molecule are often dependent on its specific conformation. For instance, the relative orientation of the phenyl rings, the carbonyl groups, and the N-H bonds can influence intermolecular interactions, such as hydrogen bonding with enzyme active sites or crystal packing forces.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational dynamics and intermolecular interactions of molecules in solution. researchgate.net These simulations model the movement of atoms and molecules over time, providing insights into how a solute molecule like 3-Methoxypropyldl-N-cbz-phenylglycinamide interacts with its surrounding solvent environment.

For N-Cbz-protected amino acids and their derivatives, MD simulations can elucidate the nature and strength of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net In a protic solvent like methanol (B129727), the N-H group of the amide, the carbonyl oxygens of the amide and the Cbz group, and the ether oxygen of the 3-methoxypropyl group in this compound are all expected to participate in hydrogen bonding with solvent molecules. The phenyl rings of the phenylglycine and Cbz moieties are likely to engage in van der Waals and π-stacking interactions.

Studies on similar N-Cbz-protected amino acids in methanol have shown that the solute-solvent interactions significantly influence the conformational preferences of the molecule. researchgate.net The radial pair distribution function, g(r), derived from MD simulations can reveal the probability of finding a solvent molecule at a certain distance from a specific atom of the solute, offering a detailed picture of the solvation shell. researchgate.net

Table 1: Illustrative Intermolecular Interaction Energies for a Phenylglycinamide Derivative in a Protic Solvent (Hypothetical Data)

| Interaction Type | Interacting Groups | Typical Energy Range (kcal/mol) |

| Hydrogen Bonding | Amide N-H with Solvent | -3 to -6 |

| Hydrogen Bonding | Carbonyl O with Solvent | -2 to -5 |

| Van der Waals | Phenyl Ring with Solvent | -0.5 to -2 |

| Electrostatic | Polar Groups with Solvent | Variable |

This table presents hypothetical data based on typical interaction energies observed in MD simulations of similar organic molecules in protic solvents.

Computational Prediction of Stereochemical Outcomesacs.org

The synthesis of phenylglycinamide derivatives often involves the formation of one or more chiral centers, making the prediction and control of stereochemistry a critical aspect. nih.gov Computational chemistry offers several methods to predict the stereochemical outcome of a reaction, providing valuable guidance for synthetic chemists. These methods typically involve calculating the energies of the transition states leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

One common approach is the use of quantum-guided molecular mechanics (Q2MM), which develops reaction-specific transition state force fields (TSFFs). rsc.org These TSFFs allow for rapid conformational sampling to determine the Boltzmann-averaged relative energies of the different diastereomeric transition states. rsc.org For reactions where such force fields are not available, density functional theory (DFT) calculations can be employed to locate and calculate the energies of the transition states. nih.gov

In the context of synthesizing molecules like this compound, these computational methods can be used to predict the diastereoselectivity or enantioselectivity of the key bond-forming reactions, such as the coupling of the phenylglycine core with the appropriate amine. The accuracy of these predictions is often high enough to guide the choice of reagents, catalysts, and reaction conditions to achieve the desired stereochemical outcome.

Table 2: Hypothetical Comparison of Predicted vs. Experimental Stereochemical Outcomes for a Related Phenylglycinamide Synthesis

| Computational Method | Predicted Diastereomeric Ratio (A:B) | Experimental Diastereomeric Ratio (A:B) |

| Q2MM/TSFF | 92:8 | 90:10 |

| DFT (B3LYP/6-31G*) | 88:12 | 90:10 |

This table provides illustrative data to demonstrate the predictive power of computational methods in stereoselective synthesis. The specific reaction is hypothetical but representative of those used for phenylglycinamide derivatives.

Structure-Reactivity Relationships in Phenylglycinamide Systemsmdpi.com

The reactivity of phenylglycinamide derivatives is governed by the electronic and steric properties of their constituent functional groups. Structure-reactivity relationships, often quantified through Quantitative Structure-Activity Relationship (QSAR) studies, aim to correlate molecular descriptors with chemical reactivity or biological activity. total-synthesis.com

For a molecule like this compound, key structural features influencing its reactivity include:

The N-Cbz protecting group: The benzyloxycarbonyl group is a strong electron-withdrawing group, which can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atom it protects. mdpi.com

The phenylglycine core: Substituents on the phenyl ring can modulate the electronic properties of the entire molecule through inductive and resonance effects.

The amide group: The nature of the substituent on the amide nitrogen (in this case, the 3-methoxypropyl group) can sterically and electronically affect the reactivity of the amide carbonyl group towards nucleophiles and its ability to participate in hydrogen bonding.

QSAR studies on related N-acylbenzenesulfonamides have shown that descriptors related to topological distances, ring systems, and charge distribution can effectively model their biological activity. Similar principles can be applied to understand the chemical reactivity of phenylglycinamide derivatives. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring would be expected to alter the rates of reactions involving this part of the molecule.

Table 3: Illustrative Effect of Substituents on the Relative Rate of a Hypothetical Reaction in a Phenylglycinamide System

| Substituent on Phenyl Ring (para-position) | Electronic Effect | Relative Reaction Rate |

| -OCH₃ | Electron-donating | 1.5 |

| -H | Neutral | 1.0 |

| -Cl | Electron-withdrawing | 0.7 |

| -NO₂ | Strongly electron-withdrawing | 0.3 |

This table presents hypothetical data to illustrate the general principles of structure-reactivity relationships, showing how electronic effects of substituents can influence reaction rates.

Advanced Structural Analysis and Characterization Techniques for 3 Methoxypropyldl N Cbz Phenylglycinamide

Spectroscopic and Diffractional Characterization for Structural Elucidation

The precise architecture of 3-Methoxypropyldl-N-cbz-phenylglycinamide is determined through a combination of techniques that probe its atomic connectivity, functional groups, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their immediate electronic environment. Key expected signals would include those for the aromatic protons of the phenylglycine and the benzyloxycarbonyl (Cbz) protecting group, the methoxy (B1213986) protons, the methylene (B1212753) protons of the 3-methoxypropyl group, and the amide and methine protons. The coupling patterns between adjacent protons would help to establish the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and the carbamate (B1207046), the aromatic carbons, and the aliphatic carbons of the 3-methoxypropyl group.

Conformational and Configurational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the through-space proximity of protons, providing insights into the preferred conformation of the molecule in solution. For a diastereomeric mixture ("dl"), NMR can potentially be used to distinguish between the different stereoisomers, as the diastereotopic protons may exhibit different chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Benzyl (B1604629) (CH₂) | 5.1 - 5.3 | Singlet |

| Methine (CH) | 5.4 - 5.6 | Doublet |

| Amide (NH) | 6.5 - 7.0 | Doublet |

| Methoxypropyl (OCH₂) | 3.3 - 3.5 | Triplet |

| Methoxypropyl (CH₂) | 1.7 - 1.9 | Multiplet |

| Methoxypropyl (OCH₃) | 3.2 - 3.4 | Singlet |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The amide group would exhibit a strong C=O stretching vibration (Amide I band) around 1650-1680 cm⁻¹ and an N-H bending vibration (Amide II band) around 1520-1550 cm⁻¹. acs.orgresearchgate.net The carbamate group of the Cbz protecting group would also show a strong C=O stretch, typically around 1690-1710 cm⁻¹. The N-H stretching vibration would appear as a sharp band in the region of 3300-3400 cm⁻¹. The C-O stretching of the methoxy group and the ether linkage would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300 - 3400 |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 |

| Amide | N-H Bend (Amide II) | 1520 - 1550 |

| Carbamate | C=O Stretch | 1690 - 1710 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Methoxy | C-O Stretch | 1050 - 1150 |

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. A single crystal X-ray diffraction study of this compound would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Absolute Stereochemistry: For a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, provided a good quality crystal and appropriate data collection and refinement strategies are employed. In the case of a "dl" mixture, the crystal structure would likely reveal the presence of both enantiomers in the unit cell, often in a centrosymmetric arrangement.

Crystal Packing: The analysis of the crystal structure would also reveal how the molecules are arranged in the solid state, including intermolecular interactions such as hydrogen bonding involving the amide N-H and C=O groups, and π-π stacking of the aromatic rings. This information is crucial for understanding the physical properties of the solid material. While a crystal structure for the exact target molecule is not publicly available, related structures like phenylglycine hydrazide have been characterized by X-ray crystallography, providing insights into the likely packing motifs. nih.gov

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques are essential for studying chiral molecules and determining the enantiomeric excess (ee) of a sample. Given that the subject compound is a "dl" (racemic) mixture, these techniques would be used to confirm the presence of both enantiomers in equal amounts or to quantify any deviation from a 1:1 ratio.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra. For this compound, the aromatic chromophores and the amide and carbamate groups would give rise to CD signals. The CD spectrum of one enantiomer would be the mirror image of the other. For a racemic mixture, the CD spectrum would be silent (zero signal) across all wavelengths. The magnitude of the CD signal is directly proportional to the enantiomeric excess, making it a powerful tool for quantitative analysis. uniroma1.itnih.gov

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis.

Molecular Identification: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound, which allows for the unambiguous determination of its elemental composition.

Purity Assessment: Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS), is an excellent method for assessing the purity of a sample. It can detect and identify trace impurities that may not be visible by other techniques.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern of the molecule. The fragmentation of N-Cbz protected amino amides typically involves cleavage of the amide bond, loss of the Cbz protecting group (often as toluene (B28343) or benzyl alcohol), and fragmentation of the side chain. nih.govresearchgate.net The observed fragment ions would provide further confirmation of the molecule's structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₂₁H₂₇N₂O₄⁺ | 387.1965 |

| [M+Na]⁺ | C₂₁H₂₆N₂NaO₄⁺ | 409.1785 |

| [M-C₇H₇]⁺ | C₁₄H₁₉N₂O₄⁺ | 295.1339 |

| [M-C₈H₈O₂]⁺ | C₁₃H₁₈N₂O₂⁺ | 250.1363 |

Exploration of Chemical Transformations and Derivatization of 3 Methoxypropyldl N Cbz Phenylglycinamide

Modification at the Amide Nitrogen (N-substitution Reactions)

The amide moiety in 3-Methoxypropyldl-N-cbz-phenylglycinamide presents two nitrogen atoms for potential modification: the Cbz-protected nitrogen at the alpha-carbon and the nitrogen of the N-(3-methoxypropyl)amide group.

Reactions at the N-(3-methoxypropyl)amide Nitrogen: The hydrogen on this secondary amide is generally not highly nucleophilic. Direct N-alkylation or N-acylation is challenging and typically requires strong bases to first deprotonate the nitrogen, forming an amidate anion. researchgate.net This anion can then react with electrophiles like alkyl halides or acyl chlorides. However, competing O-alkylation can sometimes be observed. researchgate.net

Transformations involving the N-Cbz Group: The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to selective removal. The primary transformation at this site is deprotection to liberate the free amine, which is a crucial step for further derivatization, such as peptide coupling or N-alkylation.

Common methods for Cbz group cleavage include:

Catalytic Hydrogenolysis: This is the most common method, involving reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This reaction is clean and efficient, yielding the deprotected amine, toluene (B28343), and carbon dioxide as byproducts.

Acidolysis: Strong acids such as HBr in acetic acid can cleave the Cbz group, proceeding through a benzyl (B1604629) cation intermediate.

Radical Cleavage: Methods using tributylstannyl radicals have also been developed for the deprotection of N-Cbz derivatives under mild conditions. researchgate.net

Once deprotected, the resulting primary amine can undergo a wide range of N-substitution reactions to build more complex molecules.

Reactions at the Phenyl Ring (e.g., Electrophilic Aromatic Substitution, Cross-Coupling)

The phenyl ring of the phenylglycine core is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups that can modulate the molecule's properties. total-synthesis.com The directing effect of the substituent attached to the ring, -CH(NHCbz)C(=O)NHR, is crucial in determining the position of substitution. This group is generally considered electron-withdrawing and would be expected to direct incoming electrophiles to the meta position. libretexts.org However, the specific reaction conditions and the nature of the electrophile can influence the regioselectivity.

Key EAS reactions applicable to this scaffold include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring. libretexts.org

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can install halogen atoms. total-synthesis.com

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups using an acyl chloride/alkyl halide and a Lewis acid catalyst. total-synthesis.com

For more advanced modifications, the phenyl ring can be functionalized via halogenation and then subjected to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This strategy allows for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of derivatives.

| Reaction | Reagents | Typical Product | Reference Moiety |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group | Benzene Ring |

| Bromination | Br₂, FeBr₃ | Introduction of -Br group | Benzene Ring |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of -C(O)R group | Benzene Ring |

Transformations of the Methoxypropyl Chain

The 3-methoxypropyl side chain offers another site for chemical modification, primarily at the ether linkage.

Ether Cleavage: The methyl ether can be cleaved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or more selectively with Lewis acids such as boron tribromide (BBr₃). This reaction converts the methoxy (B1213986) group into a primary alcohol (-OH). The resulting hydroxyl group is a versatile functional handle that can be used for subsequent reactions, including oxidation to an aldehyde or carboxylic acid, or esterification and etherification to attach other molecular fragments.

Oxidation: While the alkyl chain itself is relatively inert, harsh oxidation conditions could potentially lead to degradation. More controlled oxidation would typically be performed after converting the ether to an alcohol.

Elimination Reactions: In some contexts, particularly with related β-methoxy amides, elimination of methanol (B129727) can be promoted to form α,β-unsaturated amide intermediates, which can then undergo further reactions like Michael additions. rsc.org

Derivatization for Enhanced Academic Utility (e.g., Incorporation into Larger Molecular Architectures)

The strategic derivatization of this compound allows for its use as a sophisticated building block in the synthesis of larger, more complex molecules with potential applications in various fields of chemical research.

Peptidomimetics and Hybrid Molecules: After removal of the Cbz protecting group, the exposed amine can be coupled with other amino acids or carboxylic acids to be incorporated into peptide chains or peptidomimetics. Phenylglycine derivatives are of significant interest in the design of compounds that mimic or inhibit protein-protein interactions. They have been used to create hybrid molecules for potential therapeutic applications. nih.gov

Scaffolds for Combinatorial Chemistry: The multiple reaction sites on the molecule make it an excellent scaffold for combinatorial chemistry. By systematically varying the substituents at the phenyl ring, the amide nitrogen (after deprotection), and the terminus of the propyl chain (after ether cleavage), large libraries of related compounds can be generated for screening purposes. nih.gov

Synthesis of Macrocycles and Constrained Peptides: The functional groups on the molecule can be used as anchor points for intramolecular cyclization reactions. For example, after functionalizing the phenyl ring and the propyl chain with appropriate reactive partners, a macrocycle can be formed, leading to conformationally constrained structures that are valuable tools in chemical biology and drug discovery.

| Initial Transformation | Subsequent Reaction | Resulting Structure Type | Potential Application |

|---|---|---|---|

| Cbz Deprotection | Peptide Coupling | Peptidomimetics | Enzyme inhibitors, receptor ligands |

| Ether Cleavage | Esterification | Ester-linked conjugates | Prodrugs, fluorescent probes |

| Ring Halogenation | Suzuki Coupling | Biaryl Structures | Materials science, medicinal chemistry |

| Multiple Transformations | Intramolecular Cyclization | Macrocycles | Constrained peptides, host-guest chemistry |

Applications of Phenylglycinamide Scaffolds in Molecular Design and Synthesis

Role as Chiral Auxiliaries in Asymmetric Synthesis

Phenylglycinamide derivatives are widely recognized for their utility as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which it can be removed. The inherent chirality of phenylglycinamide makes it an effective controller for the synthesis of enantiomerically pure compounds.

(R)-Phenylglycine amide, for instance, has been successfully employed as a chiral auxiliary in the asymmetric Strecker synthesis of α-amino acids. This reaction involves the addition of a cyanide source to an imine, and the presence of the chiral phenylglycinamide directs the attack of the nucleophile to one face of the imine, leading to the preferential formation of one diastereomer. A key advantage of using (R)-phenylglycine amide is the ability to achieve a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that isomer and resulting in a high diastereomeric excess. nsf.gov The diastereomerically pure α-amino nitrile can then be converted into the desired α-amino acid, and the chiral auxiliary can be cleaved and potentially recovered.

The N-Cbz protecting group in 3-Methoxypropyldl-N-cbz-phenylglycinamide plays a crucial role in this context. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. total-synthesis.com In the context of a chiral auxiliary, the Cbz group would protect the nitrogen atom of the phenylglycine amide, preventing it from participating in unwanted side reactions while allowing the amide portion to influence the stereochemical course of the primary reaction. The 3-methoxypropyl substituent, while not directly involved in the chiral induction, could influence the solubility and steric environment of the auxiliary, potentially affecting reaction rates and selectivities.

Integration into Peptide and Peptidomimetic Structures

The structural resemblance of phenylglycinamide to natural amino acids makes it an excellent candidate for incorporation into peptide and peptidomimetic structures. Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability, bioavailability, and receptor affinity. nih.govnih.gov

Mimicry of cis-Amide Bonds and Conformational Constraints

One of the significant challenges in peptide design is controlling the conformation of the peptide backbone. The amide bonds in peptides predominantly exist in a trans conformation, but the less common cis conformation is often crucial for biological activity, particularly in turns and loops of peptide and protein structures. The incorporation of specific structural motifs can help to enforce a cis-amide bond geometry. While there is no direct evidence for this compound in this role, the phenylglycinamide scaffold, when incorporated into a cyclic peptide, can introduce conformational constraints that favor specific secondary structures. For example, the substitution pattern on the phenyl ring and the amide nitrogen can influence the torsional angles of the peptide backbone, potentially stabilizing turn-like structures that might involve a cis-amide bond mimic. The N-Cbz group, with its planar carbamate (B1207046) linkage, can also influence the local conformation of the peptide chain. researchgate.net

Design of Constrained Amino Acid Analogues

Phenylglycinamide serves as a valuable scaffold for the synthesis of conformationally constrained amino acid analogues. lifechemicals.com By modifying the phenylglycinamide core, novel amino acid derivatives with restricted conformational freedom can be generated. These constrained analogues are useful tools in medicinal chemistry for probing the bioactive conformation of peptides and for designing peptidomimetics with improved pharmacological profiles. The introduction of the 3-methoxypropyl group onto the amide nitrogen of phenylglycinamide creates a non-natural amino acid derivative. This substituent can influence the conformational preferences of the molecule and its interactions with biological targets. The flexibility of the methoxypropyl chain, combined with the rigidity of the phenylglycine core, offers a unique structural element for designing novel peptidomimetics.

Building Blocks for Complex Organic Molecules and Diverse Scaffolds

Beyond its use in peptide and peptidomimetic chemistry, the phenylglycinamide scaffold is a versatile building block for the synthesis of more complex organic molecules and diverse heterocyclic scaffolds. nih.govnih.gov The presence of multiple functional groups—the aromatic ring, the chiral center, and the amide moiety—allows for a variety of chemical transformations.

The N-Cbz-protected phenylglycine portion of this compound can be elaborated into a wide range of structures. For example, the phenyl ring can be functionalized through electrophilic aromatic substitution, and the amide can be hydrolyzed or reduced to access different functionalities. The chiral center provides a handle for stereocontrolled synthesis of complex natural products and pharmaceuticals. Phenylglycinamide derivatives have been utilized in the synthesis of hybrid molecules with potential therapeutic applications, such as anticonvulsants. nih.govnih.gov In these cases, the phenylglycinamide core is often coupled with other pharmacophores to create multi-target ligands. nih.govnih.gov

Exploration of Molecular Interactions through In Vitro Biological Assays

The structural features of phenylglycinamide derivatives make them attractive candidates for biological screening to explore their molecular interactions with various biological targets. In vitro biological assays are essential tools for identifying and characterizing the biological activity of new chemical entities.

Enzyme Binding and Inhibition Studies

Phenylglycinamide derivatives have been investigated for their potential as enzyme inhibitors. For instance, phosphonic acid analogues of phenylglycine have been synthesized and evaluated as inhibitors of phenylalanine ammonia (B1221849) lyase. total-synthesis.com The design of such inhibitors often relies on mimicking the structure of the natural substrate or transition state of the enzyme-catalyzed reaction.

While there is no specific enzyme inhibition data for this compound, its structure suggests several possibilities. The phenylglycine core could interact with the active site of enzymes that recognize aromatic amino acids. The 3-methoxypropyl group could provide additional hydrophobic or hydrogen bonding interactions within the enzyme's binding pocket. The N-Cbz group, while primarily a protecting group, could also contribute to binding affinity.

Studies on related phenylglycinamide derivatives have shown that they can act as multimodal compounds, interacting with multiple targets. For example, certain phenylglycinamide derivatives have been found to exhibit anticonvulsant activity through their interaction with TRPV1 channels as well as voltage-gated sodium and calcium channels. nih.govmdpi.com This highlights the potential for this class of compounds to be developed into therapeutic agents with complex mechanisms of action.

Below is a table summarizing the biological activities of some representative phenylglycinamide derivatives from the literature:

| Derivative | Biological Activity | Target(s) | Reference |

| Phenylglycinamide-based hybrids | Anticonvulsant | TRPV1, Voltage-gated Na+/Ca2+ channels | nih.govnih.gov |

| Phenylglyoxamide-based peptidomimetics | Antibacterial | Bacterial cell membrane | nih.gov |

| Phosphonic analogues of phenylglycine | Enzyme Inhibition | Phenylalanine ammonia lyase | total-synthesis.com |

Receptor Ligand Interaction Studies

The interactions between phenylglycinamide-based ligands and their biological receptors are fundamental to their therapeutic effects. These interactions are governed by the three-dimensional arrangement of functional groups on the scaffold, which dictates the binding affinity and selectivity for a particular target. nih.govresearchgate.net

In the context of anticonvulsant research, phenylglycinamide derivatives have been shown to interact with multiple receptors. For instance, certain hybrid molecules exhibit antagonism at the TRPV1 receptor. nih.govnih.gov The design strategy for these compounds often involves merging the phenylglycinamide core with pharmacophoric elements known to bind to TRPV1. nih.govresearchgate.net

Beyond TRPV1, these derivatives have been found to modulate the activity of voltage-gated ion channels. Patch-clamp assays have revealed that some of the most potent anticonvulsant phenylglycinamides inhibit both fast sodium currents and calcium currents. nih.govnih.gov This multimodal interaction with different ion channels is believed to contribute to their broad-spectrum efficacy in various seizure models. nih.gov

In the realm of anticoagulation, the interaction of phenylglycinamide inhibitors with the TF-FVIIa complex has been extensively studied. X-ray crystallography has provided detailed insights into the binding mode of these inhibitors within the active site of the enzyme complex. nih.gov This structural information has been pivotal in guiding the optimization of the phenylglycinamide scaffold to enhance interactions with key amino acid residues in the S' pocket of the enzyme, thereby improving inhibitory potency. nih.gov The versatility of the phenylglycinamide core allows for the exploration of various substituents to probe and optimize these crucial ligand-receptor interactions. nih.gov

The following table summarizes the receptor interactions for selected phenylglycinamide derivatives:

| Compound Series | Target Receptor/Channel | Type of Interaction | Therapeutic Area |

|---|---|---|---|

| Anticonvulsants | TRPV1 | Antagonism | Epilepsy, Pain |

| Anticonvulsants | Voltage-gated Na+ channels | Inhibition | Epilepsy |

| Anticonvulsants | Voltage-gated Ca2+ channels | Inhibition | Epilepsy |

Studies on Macromolecular Targets and Mechanistic Pathways

The therapeutic effects of phenylglycinamide derivatives are a direct consequence of their interaction with specific macromolecular targets, which in turn modulates critical mechanistic pathways. The study of these interactions provides a deeper understanding of their mechanism of action and facilitates the development of more effective and safer drugs.

For phenylglycinamide-based anticonvulsants, the primary macromolecular targets identified are ion channels, including TRPV1, voltage-gated sodium channels, and voltage-gated calcium channels. nih.govnih.govacs.org The inhibition of these channels leads to a reduction in neuronal excitability, which is a key mechanism for controlling seizures. The ability of a single compound to interact with multiple targets underscores a multimodal mechanism of action, which can be advantageous in treating complex neurological disorders like epilepsy. nih.govacs.org

The mechanistic pathway for the anticonvulsant activity of these compounds involves the modulation of synaptic transmission and neuronal membrane potential. By blocking the influx of sodium and calcium ions through their respective channels, these derivatives can suppress the excessive neuronal firing that characterizes epileptic seizures. nih.gov The antagonism of the TRPV1 receptor may also contribute to their anticonvulsant and potential antinociceptive effects. acs.org

In the field of anticoagulation, the macromolecular target for a specific series of phenylglycinamide derivatives is the TF-FVIIa complex, a serine protease that plays a crucial role in the initiation of the extrinsic coagulation cascade. nih.govresearchgate.net By binding to and inhibiting this complex, these compounds prevent the activation of downstream clotting factors, namely Factor IX and Factor X, thereby blocking the coagulation cascade and preventing thrombus formation. nih.gov

The development of these inhibitors has been guided by a structure-based design approach, which has allowed for the optimization of their interaction with the TF-FVIIa complex to achieve high potency and selectivity. nih.gov This targeted inhibition of an early step in the coagulation cascade is a promising strategy for the development of novel anticoagulants with a potentially improved safety profile. nih.gov

The table below presents the macromolecular targets and associated mechanistic pathways for different classes of phenylglycinamide derivatives:

| Compound Class | Macromolecular Target | Mechanistic Pathway |

|---|---|---|

| Anticonvulsants | TRPV1, Voltage-gated Na+ and Ca2+ channels | Modulation of neuronal excitability, Inhibition of excessive neuronal firing |

Future Research Directions and Unexplored Avenues for 3 Methoxypropyldl N Cbz Phenylglycinamide

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Future research should prioritize the development of more efficient and environmentally friendly methods for synthesizing 3-Methoxypropyldl-N-cbz-phenylglycinamide. Current synthetic strategies for similar compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. nih.gov Green chemistry principles could be applied to devise novel convergent syntheses. nih.gov

Potential areas for exploration include:

Chemoenzymatic Synthesis : Combining chemical steps with enzymatic reactions could lead to higher yields and enantioselectivity. frontiersin.org For instance, a nitrilase-mediated reaction could be integrated into the synthesis of the phenylglycinamide core. frontiersin.org

Catalytic Methods : Investigating new catalysts, such as copper-catalyzed Ullmann-Goldberg reactions, could offer more benign reaction conditions. nih.gov

Flow Chemistry : The use of continuous flow reactors could enable better control over reaction parameters, leading to improved yields and purity while minimizing waste.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Chemoenzymatic | High stereoselectivity, mild reaction conditions. frontiersin.org | Identification of suitable enzymes, optimization of reaction conditions (pH, temperature). frontiersin.org |

| Catalytic Methods | Use of less toxic reagents, potential for asymmetric synthesis. nih.gov | Catalyst design and screening, optimization of ligand and solvent systems. |

| Flow Chemistry | Precise control of reaction parameters, scalability, improved safety. | Reactor design, optimization of flow rates and residence times. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools to accelerate the development of this compound and its analogs. By employing advanced modeling techniques, researchers can predict reaction outcomes and design more effective synthetic strategies. mit.edunih.gov

Future computational studies could focus on:

Reaction Pathway Modeling : Using quantum mechanics to model reaction mechanisms and predict the most likely products and byproducts. mit.edu This can help in optimizing reaction conditions to favor the desired product.

Predictive SAR : Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives, guiding the synthesis of more potent compounds. openaccessjournals.com

Molecular Dynamics Simulations : Simulating the interaction of this compound derivatives with biological targets to understand their mechanism of action at a molecular level. nih.gov

These computational approaches can significantly reduce the number of experiments needed, saving time and resources. mit.edu

Expanding the Scope of Derivatization for Diverse Molecular Libraries

The phenylglycinamide scaffold is a versatile platform for creating diverse molecular libraries for drug discovery. nih.govnih.govmdpi.com Systematic derivatization of this compound could lead to the discovery of new compounds with a wide range of biological activities. Derivatization is a common strategy to modify compounds for analysis or to enhance their properties. sigmaaldrich.comlibretexts.org

Future derivatization efforts could explore:

Modification of the Phenyl Ring : Introducing various substituents on the phenyl ring to modulate the electronic and steric properties of the molecule.

Variation of the N-Protecting Group : Replacing the Cbz group with other protecting groups to alter the compound's stability and reactivity.

Alteration of the Amide Moiety : Synthesizing a series of amides with different amines to explore the structure-activity relationship.

The following table outlines potential derivatization strategies and their expected outcomes:

| Derivatization Site | Reagents/Methods | Potential Outcome |

| Phenyl Ring | Electrophilic aromatic substitution | Modulation of biological activity and pharmacokinetic properties. |

| Amine | Acylation, alkylation | Alteration of solubility and receptor binding affinity. |

| Amide | Amide coupling with diverse amines | Creation of a library of compounds for high-throughput screening. |

Deeper Investigation into Stereoselective Control and Resolution Techniques

The stereochemistry of phenylglycinamide derivatives is often crucial for their biological activity. nih.gov Therefore, developing robust methods for the stereoselective synthesis of this compound is of high importance.

Future research in this area should focus on:

Asymmetric Synthesis : Employing chiral catalysts or auxiliaries to control the stereochemical outcome of the key bond-forming reactions. nih.govnih.gov

Enzymatic Resolution : Using enzymes to selectively resolve racemic mixtures of intermediates or the final product.

Advanced Chiral Chromatography : Developing more efficient and scalable chromatographic methods for the separation of enantiomers.

A diastereoselective synthesis approach has been successfully developed for other complex molecules, which could serve as a template for this compound. semanticscholar.orgmdpi.com

Design and Synthesis of Advanced Scaffolds Utilizing the Phenylglycinamide Core

The phenylglycinamide core is a valuable building block in medicinal chemistry. cuanschutz.edunumberanalytics.com Future work could involve using this compound as a starting point for the design and synthesis of more complex and rigid molecular scaffolds.

This could involve: